molecular formula C25H23ClN2 B5150199 1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine

1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine

Cat. No. B5150199
M. Wt: 386.9 g/mol
InChI Key: WRGMEIYPUZPXFG-UHFFFAOYSA-N
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Description

1-(9-anthrylmethyl)-4-(3-chlorophenyl)piperazine, commonly known as ACM, is a chemical compound that belongs to the class of piperazine derivatives. ACM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In

Scientific Research Applications

ACM has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ACM has been shown to modulate the activity of serotonin receptors, which play a crucial role in the regulation of mood, cognition, and behavior. ACM has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of reward, motivation, and attention.
In pharmacology, ACM has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. ACM has also been shown to have a low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs.
In medicinal chemistry, ACM has been extensively studied for its potential as a lead compound for the development of novel drugs for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety disorders.

Mechanism of Action

The mechanism of action of ACM is complex and involves the modulation of multiple neurotransmitter systems in the brain. ACM has been shown to modulate the activity of serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C receptors. ACM has also been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters that play a crucial role in the regulation of reward, motivation, and attention.
Biochemical and Physiological Effects:
ACM has been shown to exhibit potent antipsychotic and anxiolytic effects in animal models. ACM has also been shown to have a low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs. ACM has been shown to modulate the activity of multiple neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ACM in lab experiments is its potent antipsychotic and anxiolytic effects, which make it an attractive candidate for the development of novel drugs for the treatment of various psychiatric disorders. Another advantage of using ACM is its low propensity for inducing extrapyramidal side effects, which are commonly associated with traditional antipsychotic drugs.
One of the limitations of using ACM in lab experiments is its limited solubility in water, which can make it challenging to administer in vivo. Another limitation of using ACM is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several future directions for the study of ACM. One direction is the development of novel drugs based on the structure of ACM for the treatment of various psychiatric disorders, including schizophrenia, depression, and anxiety disorders. Another direction is the study of the pharmacokinetics and pharmacodynamics of ACM in vivo, including its distribution, metabolism, and elimination. Additionally, further studies are needed to elucidate the precise mechanism of action of ACM and its effects on various neurotransmitter systems in the brain.

Synthesis Methods

The synthesis of ACM involves the reaction of 9-bromoanthracene with 3-chlorobenzylpiperazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of ACM. The yield of the synthesis process is around 70%, and the purity of the compound can be further improved through recrystallization.

properties

IUPAC Name

1-(anthracen-9-ylmethyl)-4-(3-chlorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2/c26-21-8-5-9-22(17-21)28-14-12-27(13-15-28)18-25-23-10-3-1-6-19(23)16-20-7-2-4-11-24(20)25/h1-11,16-17H,12-15,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRGMEIYPUZPXFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=C3C=CC=CC3=CC4=CC=CC=C42)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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